molecular formula C9H9ClO2 B1279556 1-Chloro-3-phenoxypropan-2-one CAS No. 940-47-6

1-Chloro-3-phenoxypropan-2-one

Cat. No.: B1279556
CAS No.: 940-47-6
M. Wt: 184.62 g/mol
InChI Key: SHASLAUEJHRDFZ-UHFFFAOYSA-N
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Description

1-Chloro-3-phenoxypropan-2-one is an organic compound with the molecular formula C₉H₉ClO₂. It is a chlorinated derivative of phenoxypropanone and is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxy group attached to a chlorinated propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with epichlorohydrin in the presence of a base to form 1-chloro-3-phenoxy-2-propanol. This intermediate is then oxidized to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-phenoxypropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of phenoxy-substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-3-phenoxypropan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-phenoxypropan-2-one involves its interaction with specific molecular targets. In biological systems, it is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission. The compound’s effects on other molecular pathways are also being explored in ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-phenoxypropan-2-one is unique due to its specific combination of a phenoxy group and a chlorinated propanone structure. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-chloro-3-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASLAUEJHRDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469576
Record name 1-chloro-3-phenoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-47-6
Record name 1-chloro-3-phenoxy-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8N Jones reagent (100 ml.) was added dropwise to a stirred solution of 1-chloro-2-hydroxy-3-phenoxypropane (28.3 g.) in acetone (100 ml.) during 1 hour while maintaining the reaction temperature at 20° C. The mixture was then stirred for 4 hours, and then sufficient water was added to dissolve the precipitated chromium salts. The mixture was extracted three times with diethyl ether and the combined ethereal extracts were dried over sodium sulphate, concentrated under reduced pressure, dried again over sodium sulphate, and concentrated further and distilled, to give 1-chloro-3-phenoxyacetone (13.9 g.), b.p. 150°-155° C./20 mm.Hg.
Name
Jones reagent
Quantity
100 mL
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reactant
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28.3 g
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100 mL
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Synthesis routes and methods II

Procedure details

The synthesis of 2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one12 is shown in FIG. 20. Phenoxyacetyl chloride 10 was reacted with CH2N2 in the presence of gaseous hydrogen chloride and ether to produce 1-chloro-3-phenoxy-2-propanone 11. 1-chloro-3-phenoxy-2-propanone 11 was reacted with 2,6-diamino-3H-pyrimidin-4-one 1 to produce 2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one 12 at a 39% yield.
[Compound]
Name
2,4-diamino-4-phenoxymethylfuro[2,3-d]pyrimidin-4-one12
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Synthesis routes and methods III

Procedure details

To a stirred solution of diazomethane (ca 6 g = 0.141 mmol) in ethyl ether (400 ml) was added over 2 hours at 1°-3° phenoxyacetyl chloride (11.95 g = 0.07 mole) dissolved in ethyl ether (50 ml). The mixture was stirred at the same temperature for 2 more hours and was allowed to stand overnight at room temperature. Then 5.5 N hydrochloric acid (25 ml, 0.137 moles) was added with stirring over 110 min. at 16°-20°. After the mixture was stirred for an additional 4 hours, the layers were separated and the ether layer was washed with three 80 ml portions of water and dried over anhydrous sodium sulfate. Removal of the solvent gave the crude product as a yellow oil, 13 g (100%); ir (film, cm-1) 1740, 1595, 1495, 1240; nmr (DCCl3, ppm) 7.40-6.70 (m, 5H), 4.60 (s, 2H), 4.25 (s, 2H). This product was used without purification to prepare phenoxyacetylmethyltriphenylphosphonium chloride.
Quantity
0.141 mmol
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To the mixture consisting of 30 mmol (5.60 g) of 1-chloro-3-phenyloxy-2-propanol, 1.5 mmol (234 mg) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 33 mmol (3.4 g) of sodium bromide, 90 mmol (7.50 g) of sodium hydrogencarbonate, 75 ml of ethyl acetate and 35 ml of water was added dropwise 47 mmol (32 g) of sodium hypochlorite aqueous solution (1.5 mmol/g) under cooling with ice. Temperature of the reaction system was about 4° C. and pH was about 8.5. After the dropping was completed, stirring was further continued for 30 minute. Thereto was added 20 ml of a 5% sodium thiosulfate aqueous solution and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered off and concentrated under reduced pressure to obtain a crude product. It was purified with silica gel column to obtain 4.51 g of 1-chloro-3-phenyloxy-2-propanon. The yield was 82%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
234 mg
Type
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Reaction Step Six
Name
Quantity
35 mL
Type
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Reaction Step Seven
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75 mL
Type
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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